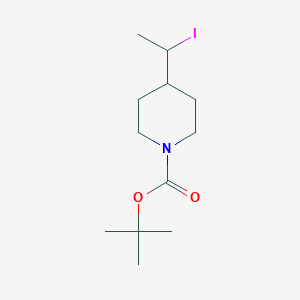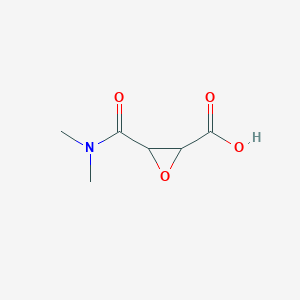
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids. This reaction is initiated by a tertiary amine and proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxiranes .
Industrial Production Methods
the general principles of oxirane synthesis, such as the catalytic oxidation of ethylene by air, can be applied to the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring is opened by nucleophiles such as amines or carboxylates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tertiary amines, carboxylic acids, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired product but often involve moderate temperatures and the presence of catalysts .
Major Products
The major products formed from the reactions of this compound include β-hydroxypropyl esters, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid involves the ring-opening of the oxirane by nucleophiles. This process is often catalyzed by tertiary amines and proceeds through a series of steps, including the formation of a hydrogen-bonded complex, quaternization of the amine, and participation of the carboxylate anion in the ring-opening . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid include:
- 3,3-Dimethyl-oxirane-2-carboxylic acid
- 2-Oxiranecarboxylic acid, 2-ethyl-3,3-dimethyl-
- 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and the resulting chemical reactivity.
Propriétés
Numéro CAS |
210890-47-4 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
3-(dimethylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7(2)5(8)3-4(11-3)6(9)10/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
IHODTISPORFQON-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1C(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
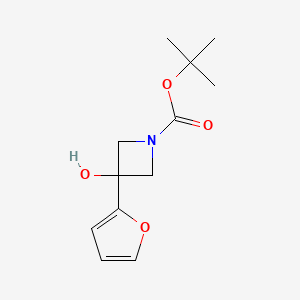
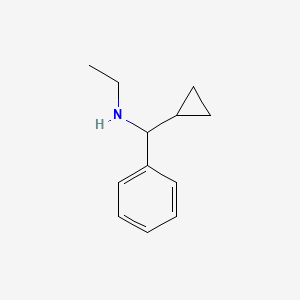
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
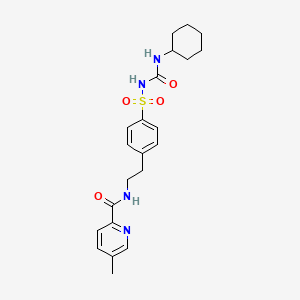
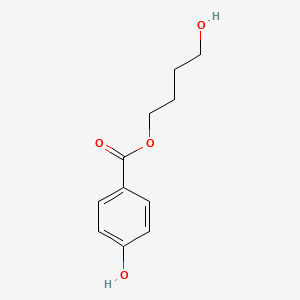
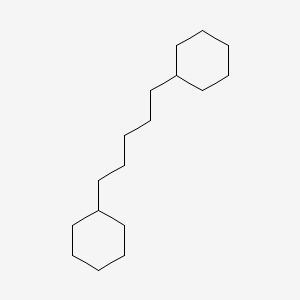
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)

